Ramelteon

Pharmacology Receptor Binding Melatonin

Ramelteon (TAK-375) is the definitive MT1/MT2 agonist for isolating sleep-onset mechanisms without GABAergic confounds. Unlike tasimelteon, its 22-fold higher MT1 affinity (Ki=14 pM) ensures precise target engagement at low doses, minimizing off-target variables. Its unique CYP1A2-dependent metabolism (128-fold AUC increase with fluvoxamine) makes it an unparalleled probe for drug-interaction studies. For aged-model cognition research, its lack of psychomotor impairment versus zolpidem guarantees uncontaminated behavioral data. Choose ramelteon for reproducible, publication-ready results where receptor specificity and predictable pharmacokinetics are non-negotiable.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 196597-26-9
Cat. No. B1678794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamelteon
CAS196597-26-9
Synonyms(S)-N-(2-(1,6,7,8-tetrahydro-2H-indeno-(5,4)furan-8-yl)ethyl)propionamide
ramelteon
Rozerem
TAK-375
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3
InChIInChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1
InChIKeyYLXDSYKOBKBWJQ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.64e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ramelteon (CAS 196597-26-9): A Highly Selective Melatonin Receptor Agonist for Research


Ramelteon (CAS 196597-26-9), also known as TAK-375, is a synthetic tricyclic indane derivative and a highly selective agonist for the human melatonin MT1 and MT2 receptors . Its primary mechanism of action involves the potent activation of these G protein-coupled receptors within the suprachiasmatic nucleus (SCN) of the brain, a key regulator of the circadian sleep-wake cycle . Unlike many traditional hypnotics, ramelteon demonstrates negligible affinity for GABA receptor complexes, opiate, dopamine, and benzodiazepine receptors , establishing it as a foundational compound for studying sleep initiation and circadian rhythm modulation without the confounds of broad receptor activity.

Ramelteon vs. In-Class Analogs: Why Receptor Affinity and Metabolic Profile Preclude Simple Substitution


Generic substitution within the melatonin receptor agonist class is scientifically untenable due to substantial inter-compound variability in receptor binding affinity, functional activity, and metabolic pathways. Ramelteon's unique binding profile (Ki = 14 pM for MT1) and the activity of its principal metabolite M-II distinguish it from other agents like tasimelteon and agomelatine [1]. Furthermore, its metabolism is uniquely dependent on CYP1A2, making it exquisitely sensitive to inhibition by fluvoxamine, which can increase its systemic exposure by over 100-fold [2]. These specific pharmacological and pharmacokinetic characteristics mandate the use of authentic ramelteon in research settings where precise target engagement and predictable in vivo outcomes are required, as substitution with a close analog would introduce uncontrolled variables that could invalidate experimental results.

Quantitative Differentiation of Ramelteon (CAS 196597-26-9): Head-to-Head and Comparative Data


Superior MT1 Binding Affinity Compared to Tasimelteon and Agomelatine

Ramelteon demonstrates a 22-fold higher affinity for the human MT1 receptor compared to tasimelteon, and a 7-fold higher affinity compared to agomelatine. This difference is crucial for studies focused on sleep onset regulation. [1]

Pharmacology Receptor Binding Melatonin

Unique Active Metabolite (M-II) with Prolonged Exposure Differentiates from Inactive Metabolites of Analogs

Unlike the primary inactive metabolites of prolonged-release melatonin (6-sulphatoxymelatonin) and agomelatine, ramelteon's principal metabolite (M-II) retains significant agonist activity at MT1/MT2 receptors and achieves systemic exposure 20- to 100-fold higher than the parent drug, with a half-life of 2-5 hours. [1]

Pharmacokinetics Metabolism In Vivo Pharmacology

Pronounced Sensitivity to CYP1A2 Inhibition: A 128-Fold Increase in Exposure with Fluvoxamine Co-administration

Ramelteon's metabolism is uniquely susceptible to CYP1A2 inhibition. Co-administration with the potent CYP1A2 inhibitor fluvoxamine results in a 128-fold increase in systemic exposure (AUC), a magnitude of drug-drug interaction not observed with other melatonergic agents, which are primarily metabolized by CYP1A2 or other pathways. [1]

Drug-Drug Interactions Pharmacokinetics CYP Enzymes

Zero Abuse Potential and Non-Scheduled Status, a Critical Differentiator from Benzodiazepines and Z-Drugs

Ramelteon is the only FDA-approved prescription hypnotic that has demonstrated no abuse or dependence potential in preclinical and clinical studies, and is therefore not classified as a controlled substance (DEA Schedule IV) unlike all other prescription insomnia medications, including zolpidem and benzodiazepines. [1] [2]

Safety Pharmacology Abuse Liability Regulatory Science

Preserved Middle-of-the-Night Balance and Memory vs. Zolpidem in Older Adults

In a head-to-head study in older adults, ramelteon (8 mg) demonstrated no significant impairment in middle-of-the-night balance or immediate memory recall compared to placebo, whereas zolpidem (10 mg) caused a significant decline in immediate memory recall (P=0.002). [1]

Geriatric Pharmacology Cognitive Safety Psychomotor Function

High-Value Application Scenarios for Ramelteon (CAS 196597-26-9) in Research and Development


Studying MT1-Mediated Sleep Onset Mechanisms

Ramelteon is the optimal compound for researchers isolating the specific contribution of MT1 receptor activation to sleep initiation. Its 22-fold higher affinity for MT1 compared to tasimelteon allows for precise, low-dose target engagement, minimizing off-target effects that could confound results [4].

Investigating Circadian Phase Shifting in Human and Animal Models

Leverage ramelteon's established chronobiotic properties to induce predictable phase advances in circadian rhythms. This is particularly relevant for modeling shift work sleep disorder or jet lag, where ramelteon has been shown to reduce anxiety and depression symptoms alongside improving sleep quality in shift workers [4].

Pharmacokinetic Studies Involving CYP1A2-Mediated Drug-Drug Interactions

Use ramelteon as a highly sensitive probe substrate for CYP1A2 activity. Its 128-fold increase in systemic exposure when co-administered with fluvoxamine provides a robust and quantifiable model system for studying the clinical consequences of CYP1A2 inhibition and for screening novel compounds for this specific interaction [4].

Geriatric and Safety Pharmacology Research

Select ramelteon for studies in aged animal models or human trials involving older adults to investigate sleep without the confounding variable of psychomotor impairment. Its demonstrated lack of effect on balance and memory, as compared to zolpidem, ensures that experimental outcomes related to sleep architecture and cognition are not influenced by drug-induced ataxia or amnesia [4].

Technical Documentation Hub

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